molecular formula C13H17NO2S B5262535 N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide

N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide

Cat. No.: B5262535
M. Wt: 251.35 g/mol
InChI Key: JCBWXUHJVHMYOI-UHFFFAOYSA-N
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Description

N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide: is a chemical compound with the molecular formula C13H17NO2S. It is a member of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-ethylpent-1-yne in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, typically with the alkyne group converted to an alkane.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

Chemistry: N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions.

Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections. Its sulfonamide group is known to exhibit antibacterial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Uniqueness: N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide is unique due to its specific alkyne and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. The presence of the alkyne group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2S/c1-4-13(5-2,6-3)14-17(15,16)12-10-8-7-9-11-12/h1,7-11,14H,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBWXUHJVHMYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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